molecular formula C8H10N2S B14362032 [(Butylsulfanyl)methylidene]propanedinitrile CAS No. 90279-62-2

[(Butylsulfanyl)methylidene]propanedinitrile

Katalognummer: B14362032
CAS-Nummer: 90279-62-2
Molekulargewicht: 166.25 g/mol
InChI-Schlüssel: HOZJDDJACVLDAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Butylsulfanyl)methylidene]propanedinitrile is an organic compound with a unique structure that includes a butylsulfanyl group attached to a propanedinitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Butylsulfanyl)methylidene]propanedinitrile typically involves the reaction of butylthiol with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(Butylsulfanyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The butylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(Butylsulfanyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(Butylsulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The butylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Malononitrile: A simpler compound with similar nitrile groups but lacking the butylsulfanyl group.

    [(Methylsulfanyl)methylidene]propanedinitrile: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.

    [(Dimethylamino)(methylsulfanyl)methylidene]propanedinitrile: Contains both dimethylamino and methylsulfanyl groups.

Uniqueness

[(Butylsulfanyl)methylidene]propanedinitrile is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

90279-62-2

Molekularformel

C8H10N2S

Molekulargewicht

166.25 g/mol

IUPAC-Name

2-(butylsulfanylmethylidene)propanedinitrile

InChI

InChI=1S/C8H10N2S/c1-2-3-4-11-7-8(5-9)6-10/h7H,2-4H2,1H3

InChI-Schlüssel

HOZJDDJACVLDAO-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.